Plant CYP51 Retains 75% Activity with Dihydroobtusifoliol, While Yeast CYP51 Rejects It Entirely — A Kingdom-Level Selectivity Switch
In maize (Zea mays) seedling microsomes, 24,28-dihydroobtusifoliol functions as a good substrate for obtusifoliol 14α-demethylase (CYP51), achieving 75% of the activity measured for the native substrate obtusifoliol [1]. In stark contrast, when assayed with purified yeast (Saccharomyces cerevisiae) lanosterol 14α-demethylase (P-45014DM), 24,28-dihydroobtusifoliol is a 'very poor substrate,' while obtusifoliol is efficiently demethylated with an apparent Vmax of 15.4 nmol/min/nmol P-450 and an apparent Km of 12.0 µM [2]. This kingdom-dependent activity inversion is not observed with obtusifoliol itself, which serves as a substrate for both enzymes.
| Evidence Dimension | Substrate activity (relative to obtusifoliol = 100%) |
|---|---|
| Target Compound Data | 75% activity (plant CYP51, maize microsomes); very poor substrate (yeast CYP51) |
| Comparator Or Baseline | Obtusifoliol: 100% activity (plant CYP51); Vmax = 15.4 nmol/min/nmol P-450, Km = 12.0 µM (yeast CYP51) |
| Quantified Difference | 25% reduction in plant; near-complete loss of activity in yeast |
| Conditions | Plant assay: Zea mays seedling microsomes, NADPH-supported 14α-demethylation. Yeast assay: purified Saccharomyces cerevisiae P-45014DM reconstituted with NADPH-cytochrome P-450 reductase. |
Why This Matters
This enables unambiguous experimental discrimination between plant and fungal CYP51 isoforms, making dihydroobtusifoliol a preferred probe for identifying the biological origin of uncharacterized sterol demethylase activity.
- [1] Taton M, Rahier A. Properties and structural requirements for substrate specificity of cytochrome P-450-dependent obtusifoliol 14α-demethylase from maize (Zea mays) seedlings. Biochem J. 1991;277:483-492. Data extracted via BRENDA: 24,28-dihydroobtusifoliol = good substrate, 75% of activity compared to obtusifoliol. View Source
- [2] Aoyama Y, Yoshida Y. Biochem Biophys Res Commun. 1992;183(3):1266-1272. Apparent Vmax of obtusifoliol demethylation = 15.4 nmol/min/nmol P-450; apparent Km = 12.0 µM; 24,28-dihydroobtusifoliol = very poor substrate. View Source
